Thallium hexafluorophosphate

F6PTl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

F6PTl

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemistry: Synthesis of Organic Compounds

Scientific Field: Organic Chemistry Application Summary: TlPF₆ is used as a reagent in the synthesis of complex organic molecules, particularly in the construction of carbon-carbon bonds. Methods and Procedures: It is often employed in Barbier-type reactions where it acts as an intermediary for the transfer of alkyl or aryl groups to aldehydes and ketones. The reaction conditions are carefully controlled, with TlPF₆ being added to a solution of the organic substrate in a suitable solvent, often under inert atmosphere. Results and Outcomes: The use of TlPF₆ has been shown to improve yields and reaction times in the synthesis of various organic compounds. For instance, yields of up to 95% have been reported for certain Barbier-type reactions .

Physics: Radiation Detection Materials

Scientific Field: Radiation Physics Application Summary: TlPF₆ is explored for its potential use in radiation detection materials due to its thallium content. Methods and Procedures: Thallium-based materials are known for their effective scintillation properties. TlPF₆ can be doped into crystals or other substrates to enhance their radiation detection capabilities. The material’s response to ionizing radiation is measured using spectroscopic techniques. Results and Outcomes: While still in the research phase, preliminary studies suggest that TlPF₆-doped materials could offer improved efficiency and resolution in radiation detection applications .

Biology: Toxicity Studies

Scientific Field: Toxicology Application Summary: TlPF₆ is studied for its toxicological effects on biological systems, given thallium’s high toxicity. Methods and Procedures: Toxicity assays involve exposing cell cultures or model organisms to varying concentrations of TlPF₆ and monitoring for physiological and biochemical changes. Results and Outcomes: Research has highlighted the cytotoxic and genotoxic potential of thallium compounds, including TlPF₆, which underscores the importance of handling and disposal protocols to mitigate environmental and health risks .

Materials Science: Advanced Material Synthesis

Scientific Field: Materials Science Application Summary: TlPF₆ is utilized in the synthesis of advanced materials, such as superconductors and semiconductors. Methods and Procedures: The compound serves as a precursor for thallium-containing materials. It is incorporated into material matrices through various deposition techniques, including chemical vapor deposition (CVD). Results and Outcomes: The incorporation of TlPF₆ has been shown to alter the electrical properties of materials, contributing to the development of high-performance electronic devices .

Environmental Science: Heavy Metal Remediation

Scientific Field: Environmental Chemistry Application Summary: The behavior of TlPF₆ in environmental systems is studied to understand and mitigate the impact of thallium contamination. Methods and Procedures: Environmental simulations are conducted to assess the mobility and bioavailability of thallium from TlPF₆ in soil and water systems. Techniques like adsorption studies are used to evaluate its removal from contaminated sites. Results and Outcomes: Findings indicate that thallium compounds, including TlPF₆, can be persistent environmental contaminants, but certain remediation strategies, such as adsorption using modified metal oxides, show promise in reducing thallium levels in affected areas .

Pharmaceuticals: Drug Development and Imaging

Scientific Field: Pharmaceutical Sciences Application Summary: Thallium compounds, by extension TlPF₆, are investigated for their potential use in medical imaging and drug development. Methods and Procedures: TlPF₆ may be used in small amounts as a component in radiopharmaceuticals for diagnostic imaging.

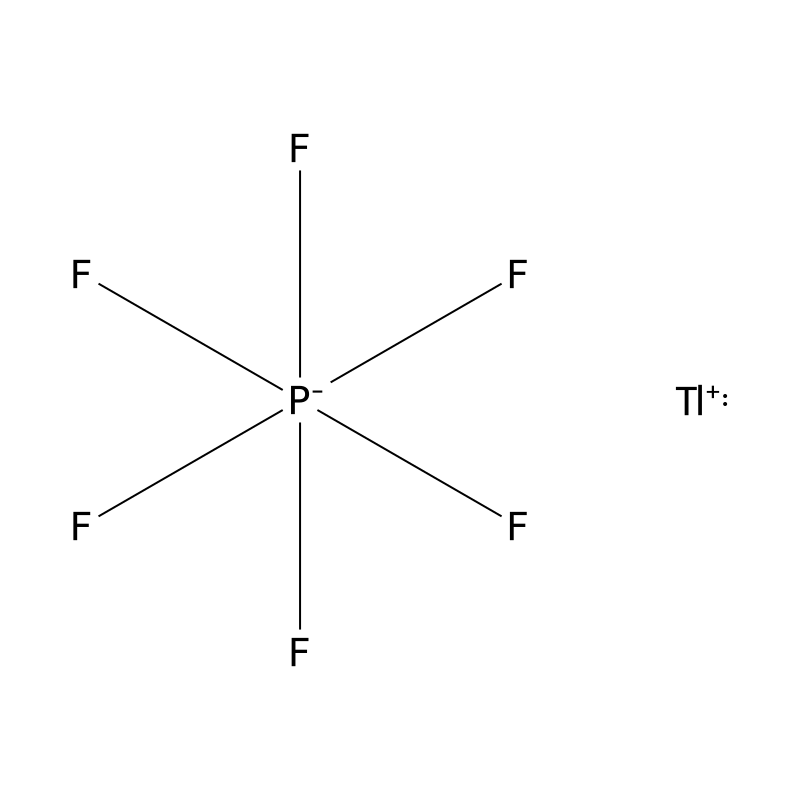

Thallium hexafluorophosphate is an inorganic compound with the chemical formula TlPF₆. It is a salt formed from thallium and hexafluorophosphate ions. Thallium, a heavy metal, is known for its toxicity, while hexafluorophosphate is a polyatomic ion that acts as a strong fluorinating agent. This compound typically appears as a white crystalline solid and is soluble in polar solvents. Thallium hexafluorophosphate has garnered attention in various fields of chemistry due to its unique properties and reactivity.

Thallium is a highly toxic heavy metal. TlPF6 inherits this toxicity, and exposure can cause severe health problems, including hair loss, nerve damage, and organ failure []. Due to its high solubility in water, TlPF6 poses a significant risk of contamination and ingestion.

- Toxicity: LD50 (oral, rat) = 11 mg/kg [].

- Flammability: Non-flammable.

- Reactivity: Can react with strong acids and bases.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling TlPF6.

- Work in a well-ventilated fume hood.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations for hazardous materials.

Thallium hexafluorophosphate can be synthesized through several methods:

- Direct Reaction: One common method involves the reaction between thallium carbonate and aqueous hexafluorophosphoric acid:This method yields thallium hexafluorophosphate along with water and carbon dioxide.

- Salt Formation: Thallium hexafluorophosphate can also be prepared by reacting thallium(I) salts with hexafluorophosphoric acid or its derivatives.

- Complexation Reactions: In some cases, it is synthesized through complexation reactions involving transition metals and thallium(I) precursors .

Thallium hexafluorophosphate finds applications in various areas:

- Coordination Chemistry: It serves as a precursor for synthesizing thallium complexes that are used in catalysis and material science.

- Organometallic Chemistry: The compound is utilized in the preparation of organometallic compounds that have applications in organic synthesis.

- Fluorination Agent: Due to its strong fluorinating properties, it can be employed in the synthesis of fluorinated organic compounds.

Studies on the interactions involving thallium hexafluorophosphate focus on its role as a ligand and its ability to form complexes with other metals. These interactions can lead to significant changes in reactivity and stability compared to other similar compounds. The compound's ability to participate in hydrogen bonding and coordination chemistry makes it a subject of interest for researchers studying supramolecular assemblies .

Thallium hexafluorophosphate shares similarities with several other fluorinated salts and coordination compounds. Here are some comparable compounds:

| Compound | Formula | Key Features |

|---|---|---|

| Sodium hexafluorophosphate | NaPF₆ | Commonly used as a source of fluoride ions |

| Potassium hexafluorophosphate | KPF₆ | Similar applications in coordination chemistry |

| Silver hexafluorophosphate | AgPF₆ | Known for its role in silver-based catalysis |

| Lithium hexafluorophosphate | LiPF₆ | Used in lithium-ion batteries |

Uniqueness of Thallium Hexafluorophosphate: Unlike many other hexafluorophosphates, thallium hexafluorophosphate exhibits significant toxicity due to the presence of thallium. Its ability to form stable complexes with various metals further distinguishes it from simpler salts like sodium or potassium hexafluorophosphate.

Thallium hexafluorophosphate (TlPF₆) emerged as a significant compound in the latter half of the 20th century, building on the foundational discovery of thallium itself. Thallium was first identified in 1861 by Sir William Crookes and Claude-Auguste Lamy through flame spectroscopy, which revealed its characteristic green emission line. The development of TlPF₆ followed advancements in hexafluorophosphate chemistry, which gained traction due to the utility of non-coordinating anions like [PF₆]⁻ in stabilizing cationic metal complexes. Early synthetic routes for hexafluorophosphate salts, involving reactions of phosphorus pentachloride with hydrofluoric acid and metal halides, laid the groundwork for TlPF₆'s preparation. By the 1980s, its crystal structure and role in coordination chemistry were well-documented.

Nomenclature and Chemical Classification

Thallium hexafluorophosphate is systematically named thallium(1+) hexafluorophosphate under IUPAC guidelines. Its chemical formula, TlPF₆, reflects the combination of a thallium(I) cation (Tl⁺) and a hexafluorophosphate anion ([PF₆]⁻). The compound belongs to the class of metal hexafluorophosphates, characterized by their weakly coordinating anions. Key synonyms include:

Role in Modern Inorganic Chemistry

TlPF₆ is prized for its ability to serve as a halide abstracting agent, facilitating the synthesis of cationic metal complexes by replacing chloride or other halide ligands. Its non-coordinating [PF₆]⁻ anion minimizes interference in catalytic cycles, making it indispensable in organometallic and coordination chemistry. For example, TlPF₆ enables the preparation of electrophilic metal centers in gold(III) catalysts for metal-organic frameworks (MOFs).

Cubic Crystal System (Pa3 Space Group)

Thallium hexafluorophosphate crystallizes in the cubic crystal system with space group Pa3 [1] [2]. The compound forms white crystals that are highly soluble in water [1] [3]. X-ray crystallography represents the primary method for structural characterization, with the cubic lattice displaying space group Pa3 where thallium(I) ions occupy octahedral holes in the crystal structure .

The Materials Project database confirms that thallium hexafluorophosphate in the Pa3 space group features thallium ions bonded to twelve equivalent fluorine atoms to form TlF₁₂ cuboctahedra that share corners with twelve equivalent PF₆ octahedra [5]. This arrangement creates a three-dimensional network structure where each thallium ion is surrounded by twelve fluorine atoms in a cuboctahedral coordination geometry.

| Property | Value | Reference |

|---|---|---|

| Crystal System | Cubic | [1] [2] |

| Space Group | Pa3 | [1] [5] |

| Lattice Parameter | a ≈ 10.54-10.68 Å | [6] |

| Coordination Number | 12 | [5] |

| Molecular Weight | 349.34 g/mol | [3] [7] |

Trigonal R-3m Polymorphs

The Materials Project also reports a trigonal polymorph of thallium hexafluorophosphate crystallizing in the R-3m space group [8]. In this structural arrangement, thallium ions maintain twelve-fold coordination with fluorine atoms, forming TlF₁₂ cuboctahedra that share edges with six equivalent PF₆ octahedra and corners with six equivalent PF₆ octahedra [8].

The trigonal polymorph represents an alternative structural arrangement where the hexafluorophosphate anions adopt a slightly different packing arrangement compared to the cubic form. The relationship between these polymorphs and the conditions under which each form is stable requires further investigation, though both maintain the characteristic twelve-fold coordination of thallium by fluorine atoms.

Studies of related thallium compounds have shown that polymorphism is common in thallium-containing systems, with different structural arrangements possible depending on temperature, pressure, and synthetic conditions [9]. The existence of both cubic and trigonal forms suggests that thallium hexafluorophosphate may exhibit temperature-dependent phase transitions or pressure-induced structural changes.

Spectroscopic Properties

Vibrational Spectroscopy (IR/Raman)

The vibrational spectroscopy of thallium hexafluorophosphate is dominated by the characteristic vibrational modes of the hexafluorophosphate anion (PF₆⁻). The hexafluorophosphate ion possesses octahedral symmetry (Oh) and exhibits six fundamental vibrational modes following group theory predictions [10] [11].

The most prominent vibrational modes observed in both infrared and Raman spectroscopy include:

| Mode | Frequency (cm⁻¹) | Assignment | Activity |

|---|---|---|---|

| ν₁ | 771 | Symmetric P-F stretch | Raman active |

| ν₂ | 475 | Symmetric P-F stretch | Raman active |

| ν₃ | 887 | Asymmetric P-F stretch | IR active |

| ν₄ | 561 | Asymmetric F-P-F bend | IR active |

| ν₅ | 571 | Symmetric F-P-F bend | Raman active |

The totally symmetric stretching mode (ν₁) at 771 cm⁻¹ serves as a diagnostic peak for the hexafluorophosphate anion and has been extensively studied in lithium battery research [12] [13]. This mode becomes IR-active when the octahedral symmetry of the PF₆⁻ anion is disrupted through coordination or crystal field effects [14].

Infrared spectroscopy reveals that the normally IR-forbidden ν₁ mode can become weakly IR-active in the solid state due to site symmetry lowering in the crystal lattice [15]. This activation provides evidence for cation-anion interactions in the solid state structure of thallium hexafluorophosphate.

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy of thallium hexafluorophosphate provides valuable insights into the electronic environment of both the thallium and phosphorus nuclei. Thallium possesses two NMR-active isotopes: ²⁰³Tl (29.52% natural abundance) and ²⁰⁵Tl (70.48% natural abundance), both with spin I = 1/2 [16].

The chemical shift range for thallium nuclei spans approximately 5300 ppm, from -200 to 5100 ppm relative to thallium nitrate at infinite dilution [16]. This extraordinarily wide chemical shift range makes thallium NMR a sensitive probe for studying coordination environments and electronic effects in thallium compounds.

²⁰⁵Tl NMR studies have demonstrated that thallium chemical shifts are highly sensitive to the oxidation state, coordination environment, and the nature of coordinating ligands [17] [18]. In thallium(I) compounds, the chemical shift is influenced by the degree of covalent character in the metal-ligand bonds and the coordination geometry around the thallium center.

For hexafluorophosphate systems, ³¹P NMR spectroscopy provides complementary information about the phosphorus environment. The ³¹P chemical shift for the PF₆⁻ anion typically appears as a septet due to coupling with six equivalent fluorine atoms, with the multiplicity confirming the octahedral symmetry of the anion in solution [11].

The ¹⁹F NMR spectrum of thallium hexafluorophosphate shows a characteristic doublet due to ³¹P-¹⁹F coupling, with the coupling constant providing information about the P-F bond strength and the electronic environment of the fluorine atoms [11].

Computational Modeling

Density Functional Theory (DFT) Calculations

Density functional theory calculations have been employed to investigate the electronic structure and bonding characteristics of thallium hexafluorophosphate. Computational studies using various DFT functionals, including B3LYP, PBE, and M06-2X, have provided insights into the stability and properties of different structural arrangements [19] [20].

DFT calculations reveal that the electronic structure of thallium hexafluorophosphate is dominated by the filled 6s² orbital of thallium(I) and the electronic configuration of the hexafluorophosphate anion. The relativistic effects become significant for thallium due to its high atomic number, requiring the use of relativistic DFT methods such as ZORA (Zeroth-Order Regular Approximation) for accurate predictions [21].

Computational investigations of the cubic and trigonal polymorphs have shown that both structures are energetically comparable, with small energy differences that depend on the specific DFT functional employed [22]. The calculations indicate that the coordination of thallium by twelve fluorine atoms results in a relatively ionic bonding character, consistent with the classification of thallium hexafluorophosphate as an ionic compound.

Studies of related fluoroperovskite compounds containing thallium have demonstrated that DFT calculations can successfully predict lattice parameters, bulk moduli, and electronic properties [23] [19]. These calculations indicate that thallium-containing fluoride compounds typically exhibit insulating behavior with wide band gaps.

Bond Length and Coordination Geometry Analysis

Computational analysis of bond lengths and coordination geometry in thallium hexafluorophosphate reveals important structural details that complement experimental crystallographic data. DFT calculations predict Tl-F distances in the range of 2.5-3.0 Å, consistent with the large ionic radius of thallium(I) and the weak coordination of fluorine atoms [24].

The twelve-fold coordination of thallium by fluorine atoms results in a cuboctahedral coordination geometry, which is geometrically optimal for accommodating the large thallium(I) cation. This coordination number is higher than typically observed for smaller cations and reflects the size matching between the large thallium ion and the fluorine atoms of the hexafluorophosphate anion.

Within the hexafluorophosphate anion, DFT calculations predict P-F bond lengths in the range of 1.466-1.593 Å, with F-P-F angles close to 90° for adjacent fluorine atoms and 180° for opposite fluorine atoms [25]. These values are consistent with experimental crystallographic data for related hexafluorophosphate compounds.

The computational analysis indicates that the bonding in thallium hexafluorophosphate is predominantly ionic, with minimal covalent character in the Tl-F interactions. This finding is consistent with the high solubility of the compound in water and its classification as an ionic solid [26].

GHS Hazard Statements

H300 (97.67%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (97.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (97.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard